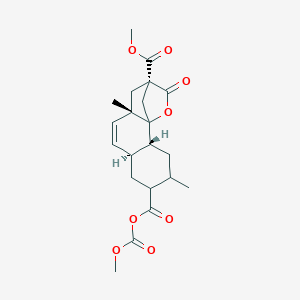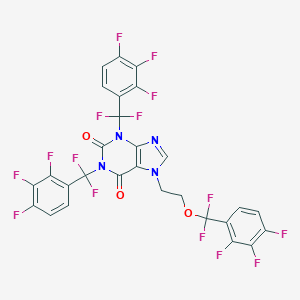
N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine is a novel xanthine derivative that has gained significant attention in the field of scientific research due to its potential applications in various biochemical and physiological studies. This compound is a potent and selective antagonist of the adenosine receptor, which makes it an attractive tool for investigating the role of adenosine in various physiological processes.
作用机制
The mechanism of action of N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine involves the inhibition of adenosine receptors. Adenosine is a potent endogenous modulator of various physiological processes, including neurotransmission, vascular tone, and immune function. By inhibiting the adenosine receptor, N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine can block the effects of adenosine and provide insights into the role of adenosine in various physiological processes.
生化和生理效应
N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the release of histamine from mast cells, reduce the production of cytokines from macrophages, and inhibit the proliferation of T cells. In addition, it has been shown to reduce the severity of ischemia-reperfusion injury in the heart and brain.
实验室实验的优点和局限性
One of the main advantages of using N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine in lab experiments is its potency and selectivity for the adenosine receptor. This makes it a valuable tool for investigating the role of adenosine in various physiological processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine. One area of interest is the role of adenosine in the regulation of inflammation and immune function, and how N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine can be used to investigate this. Another area of interest is the potential therapeutic applications of this compound in the treatment of various diseases, including cardiovascular disease and neurodegenerative disorders. Finally, there is a need for further research into the pharmacokinetics and pharmacodynamics of this compound to optimize its use in scientific research.
合成方法
The synthesis of N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine involves a multi-step process that includes the reaction of pentafluorobenzaldehyde with ethyl 4-bromobutyrate, followed by the reaction of the resulting product with 7-(hydroxymethyl)-1,3-dimethylxanthine. The final step involves the reaction of the resulting product with pentafluorobenzyl bromide and cesium carbonate. The overall yield of this synthesis method is approximately 10%.
科学研究应用
N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine has been widely used in scientific research as a tool to investigate the role of adenosine in various physiological processes. It has been shown to be a potent and selective antagonist of the adenosine receptor, which makes it a valuable tool for studying the effects of adenosine on the cardiovascular system, the central nervous system, and the immune system.
属性
CAS 编号 |
126565-13-7 |
|---|---|
产品名称 |
N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine |
分子式 |
C28H11F15N4O3 |
分子量 |
736.4 g/mol |
IUPAC 名称 |
7-[2-[difluoro-(2,3,4-trifluorophenyl)methoxy]ethyl]-1,3-bis[difluoro-(2,3,4-trifluorophenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C28H11F15N4O3/c29-13-4-1-10(16(32)19(13)35)26(38,39)46-23-22(24(48)47(25(46)49)27(40,41)11-2-5-14(30)20(36)17(11)33)45(9-44-23)7-8-50-28(42,43)12-3-6-15(31)21(37)18(12)34/h1-6,9H,7-8H2 |
InChI 键 |
BRANLRGEABFFJE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(N2C3=C(C(=O)N(C2=O)C(C4=C(C(=C(C=C4)F)F)F)(F)F)N(C=N3)CCOC(C5=C(C(=C(C=C5)F)F)F)(F)F)(F)F)F)F)F |
规范 SMILES |
C1=CC(=C(C(=C1C(N2C3=C(C(=O)N(C2=O)C(C4=C(C(=C(C=C4)F)F)F)(F)F)N(C=N3)CCOC(C5=C(C(=C(C=C5)F)F)F)(F)F)(F)F)F)F)F |
其他 CAS 编号 |
126565-13-7 |
同义词 |
(PFBz)3-N7-HEX N1,N3-bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



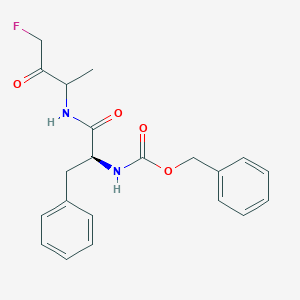
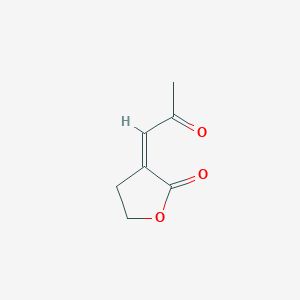
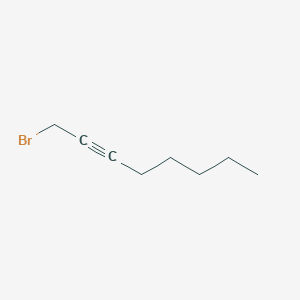
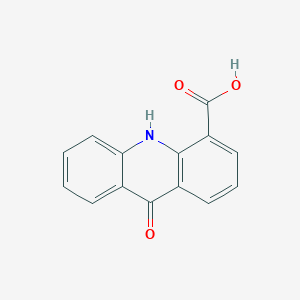
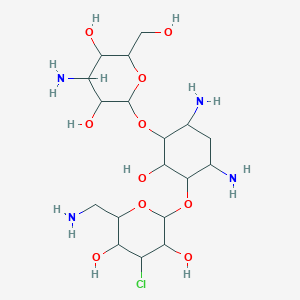
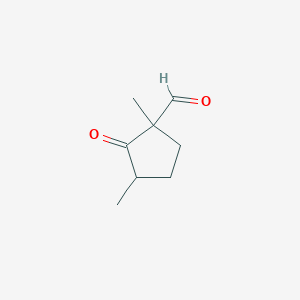
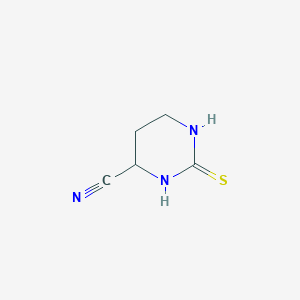
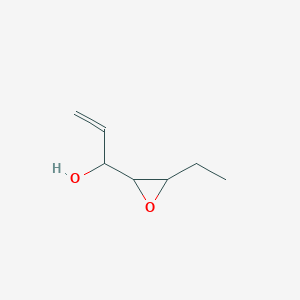
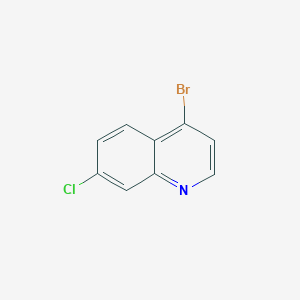
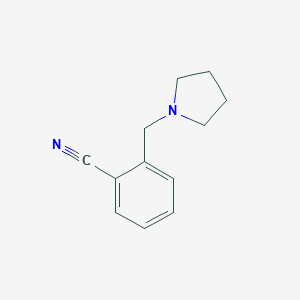
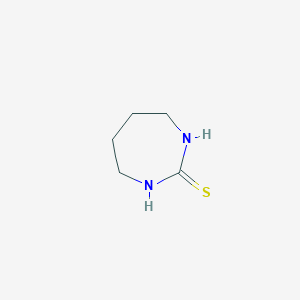
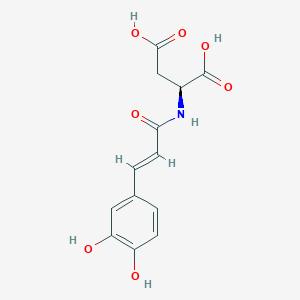
![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B148891.png)
